molecular formula C16H23N3O2 B6087507 N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide

N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide

Katalognummer B6087507
Molekulargewicht: 289.37 g/mol
InChI-Schlüssel: CDTFDBWSSUJAMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and has been shown to have significant effects on the central nervous system.

Wissenschaftliche Forschungsanwendungen

N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been shown to have significant neuroprotective effects and has been shown to improve cognitive function in animal models of these diseases.
In addition to its potential use in the treatment of neurodegenerative diseases, N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been studied for its potential use in the treatment of addiction. N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been shown to reduce drug-seeking behavior in animal models of addiction and has been suggested as a potential treatment for nicotine addiction.

Wirkmechanismus

N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide acts as an agonist at the nicotinic acetylcholine receptor, specifically the α7 subtype. Activation of the α7 nicotinic acetylcholine receptor has been shown to have significant neuroprotective effects and to improve cognitive function. N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which may contribute to its effects on addiction.
Biochemical and Physiological Effects
N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been shown to have significant effects on the central nervous system. In animal models, N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been shown to improve cognitive function, reduce inflammation, and have neuroprotective effects. N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been shown to reduce drug-seeking behavior in animal models of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is its specificity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of activation of this receptor subtype without the confounding effects of other receptor subtypes. However, one limitation of N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is its relatively short half-life, which may make it difficult to study its effects over longer periods of time.

Zukünftige Richtungen

There are many potential future directions for research on N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide. One area of research could be the development of more potent and selective α7 nicotinic acetylcholine receptor agonists based on the structure of N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide. Another area of research could be the development of novel drug delivery systems to extend the half-life of N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide and allow for longer-term studies. Finally, further studies are needed to investigate the potential therapeutic applications of N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in the treatment of neurodegenerative diseases and addiction.
Conclusion
N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is a compound with significant potential for therapeutic applications. Its specificity for the α7 nicotinic acetylcholine receptor and its neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases. Its ability to reduce drug-seeking behavior also makes it a potential treatment for addiction. Further research is needed to fully understand the mechanism of action of N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide and to investigate its potential therapeutic applications.

Synthesemethoden

The synthesis of N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide involves the reaction of 4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl chloride with N,N-dimethylethanolamine. The resulting product is then purified by column chromatography to obtain N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in its pure form.

Eigenschaften

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-18(2)11-9-17-16(21)14-7-5-13(6-8-14)12-19-10-3-4-15(19)20/h5-8H,3-4,9-12H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTFDBWSSUJAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.